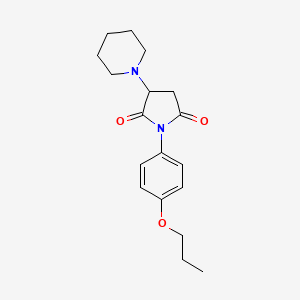

3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Description

3-(Piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a piperidine substituent at the 3-position and a 4-propoxyphenyl group at the 1-position. This structural motif places it within a class of compounds known for diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

3-piperidin-1-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-2-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYSTICGZNFLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386030 | |

| Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-29-3 | |

| Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the piperidinyl group: This step might involve a nucleophilic substitution reaction where a piperidine derivative is introduced.

Attachment of the propoxyphenyl group: This can be done through an etherification reaction using a propoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the piperidinyl group to a corresponding N-oxide.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.40 g/mol

- CAS Number : 89143-29-3

Structural Characteristics

The structure of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione includes a pyrrolidine ring substituted with a piperidine and a propoxyphenyl group. This specific arrangement contributes to its unique biological activities.

Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.45 |

| Polar Surface Area | 56.35 Ų |

| Hydrogen Bond Acceptors | 6 |

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.

Case Studies

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression .

- Anticancer Properties : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Neuroscience

The piperidine moiety in the compound suggests potential interactions with neurotransmitter systems. Studies have explored its effects on dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

Case Studies

- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress, highlighting its potential role in neurodegenerative disease management .

Analytical Chemistry

The compound's unique structure allows for its use as a standard in analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its detection and quantification are crucial for pharmacokinetic studies.

Applications

- Quality Control : The compound is utilized in the quality control of pharmaceutical formulations, ensuring consistency and efficacy of drug products containing similar active ingredients.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Physicochemical Properties

The substituents on the pyrrolidine-2,5-dione scaffold critically influence molecular properties. Key comparisons include:

*Estimated based on structural analogs. †Predicted values from evidence.

- In contrast, the 3,4-dichlorophenyl group in the benzylpiperidine analog increases molecular weight and polar surface area, which may reduce bioavailability .

- Piperidine Modifications : The unsubstituted piperidine in the target compound contrasts with the 4-benzylpiperidine in the dichlorophenyl analog, which introduces steric bulk and may alter receptor binding kinetics .

Pharmacological Activity Trends

- Enzyme Inhibition: Analogous 3-(aminophenyl)pyrrolidine-2,5-diones exhibit potent aromatase inhibition (Ki = 0.8–1.75 µM), with the 4-aminophenyl group and primary amine being critical for activity .

- Receptor Affinity : Pyrrolidine-2,5-diones with arylpiperazine moieties (e.g., 3-(1H-indol-3-yl) derivatives) show dual 5-HT1A and serotonin transporter (SERT) binding . The target compound’s piperidine group may mimic arylpiperazine interactions, though its propoxyphenyl substituent could modulate selectivity.

Key Research Findings on Structural Analogs

Aromatase and Cholesterol Side-Chain Cleavage (CSCC) Enzyme Inhibition

- 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione: Demonstrated potent aromatase inhibition (Ki = 0.8 µM) and selectivity over CSCC enzymes (IC50 > 20 µM) .

- 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione: Lower potency (Ki = 1.75 µM) but retained selectivity, highlighting the importance of N1 substituents .

5-HT1A and SERT Activity

- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives : Modifications at the N1 piperazine position (e.g., meta-CF₃ or ortho-OCH₃ groups) significantly affect 5-HT1A/SERT affinity. For example, meta-CF₃ analogs retain 5-HT1A binding but lose 5-HT2A activity .

Q & A

Q. What are the recommended synthetic routes for 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with substituted anilines (e.g., 4-propoxyaniline) under reflux conditions .

- Step 2 : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with piperidine in the presence of a catalyst like DCC (dicyclohexylcarbarbodiimide) .

- Optimization : Use polar aprotic solvents (e.g., DMF), controlled temperatures (60–80°C), and chromatographic purification (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, propoxy group at δ 1.2–1.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~387.4 g/mol) .

- X-ray Crystallography : Resolve stereochemistry for the pyrrolidine ring and piperidine moiety .

Q. What preliminary assays are recommended to screen its biological activity?

- Enzyme Inhibition : Test against kinases (e.g., CDK5) or proteases using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-containing analogs .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines to establish IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation : Systematically modify the propoxyphenyl group (e.g., replace with methoxy, ethoxy, or halogenated analogs) and compare binding affinities using SPR (surface plasmon resonance) .

- Piperidine Substitution : Replace piperidine with morpholine or thiomorpholine to assess steric/electronic effects on receptor interaction .

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to targets like NMDA receptors .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 across studies) be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution at tested concentrations .

- Metabolite Interference : Conduct LC-MS to detect degradation products that may affect activity .

Q. What strategies are effective in optimizing reaction conditions for scaled-up synthesis?

- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions during cyclization steps .

- In-line Analytics : Implement FTIR or HPLC monitoring for real-time yield assessment .

Q. How can computational methods predict metabolic stability and toxicity?

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

- Metabolite ID : Simulate Phase I/II metabolism with software such as Meteor Nexus to identify potential toxic metabolites (e.g., hydroxylated derivatives) .

- Toxicity Profiling : Cross-reference with Tox21 database to flag hepatotoxicity or cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.